12-Hydroxyoctadecyl docosanoate
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Overview
Description
12-Hydroxyoctadecyl docosanoate: is an organic compound with the molecular formula C40H80O3 . It is an ester formed from the reaction between a 12-carbon chain alcohol (12-hydroxyoctadecanol) and docosanoic acid. This compound is known for its waxy appearance and is typically a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadecyl docosanoate typically involves the esterification reaction between 12-hydroxyoctadecanol and docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 12-Hydroxyoctadecyl docosanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used as a model compound to study lipid metabolism and the interactions of fatty acids with biological membranes .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics, lubricants, and coatings due to its excellent emulsifying and stabilizing properties .
Mechanism of Action
The mechanism of action of 12-Hydroxyoctadecyl docosanoate primarily involves its ability to interact with lipid membranes and alter their properties. The hydroxyl group in the compound can form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These interactions can influence the fluidity and permeability of biological membranes, making the compound useful in various applications .
Comparison with Similar Compounds
12-Hydroxyoctadecanoic acid: Similar in structure but lacks the ester linkage.
Docosanoic acid: Similar in structure but lacks the hydroxyl group.
12-Hydroxydodecanoic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 12-Hydroxyoctadecyl docosanoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester linkage. This combination imparts unique physicochemical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
36781-83-6 |
---|---|
Molecular Formula |
C40H80O3 |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
12-hydroxyoctadecyl docosanoate |
InChI |
InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-23-26-29-33-37-40(42)43-38-34-30-27-24-21-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI Key |
BPIZTXQQUVZKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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